3-(2-Cyanophenyl)-2-oxopropanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
3-(2-cyanophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
CRPZMGAGCWGWGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C(=O)O)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Cyanophenyl 2 Oxopropanoic Acid
Precursor-Based Approaches to the α-Keto Acid Core
The formation of the α-keto acid portion of the molecule is a critical step, and several established organic reactions can be adapted for this purpose. These methods include condensation reactions to build the carbon skeleton, oxidation of suitable precursors, and pathways involving carboxylation and decarboxylation.
Condensation Reactions Utilizing Substituted Phenylacetonitriles
A plausible and efficient route to the α-keto acid core involves the Claisen condensation of an appropriate phenylacetate (B1230308) derivative with diethyl oxalate (B1200264). libretexts.orgopenstax.org Specifically, ethyl 2-cyanophenylacetate can be treated with a strong base, such as sodium ethoxide, to generate an enolate. This enolate then acts as a nucleophile, attacking diethyl oxalate to form a β-keto ester after an acidic workup. Subsequent hydrolysis of the ester group and decarboxylation of the resulting β-keto acid would yield the desired 3-(2-Cyanophenyl)-2-oxopropanoic acid.
Another relevant approach is the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acylglycines with aldehydes. wikipedia.orgnih.gov In this context, 2-cyanobenzaldehyde (B126161) could be reacted with N-acetylglycine in the presence of acetic anhydride (B1165640) and a weak base to form an azlactone. wikipedia.org Hydrolysis of this intermediate would provide the α,β-unsaturated α-amino acid, which can then be further processed to the target α-keto acid.
Table 1: Examples of Condensation Reactions for the Synthesis of α-Keto Acid Precursors
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Ethyl phenylacetate | Diethyl oxalate | Sodium ethoxide | Ethanol | Diethyl 2-phenyl-3-oxobutanedioate | - |
| 2-Cyanobenzaldehyde | N-Acetylglycine | Sodium acetate (B1210297) / Acetic anhydride | - | 4-(2-Cyanobenzylidene)-2-methyl-5(4H)-oxazolone | - |
| 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal | Ethyl cyanoacetate | Ammonium (B1175870) acetate | Acetic acid | Ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate | - |
Oxidation Strategies for Terminal Alkynes or Olefins Leading to the α-Keto Acid
Oxidative cleavage of a carbon-carbon double or triple bond is a direct method for the synthesis of carboxylic acids and ketones. A potential precursor for this compound could be a styrene (B11656) derivative, such as 2-(2-cyanophenyl)acrylic acid or a terminal alkyne. The oxidation of such an olefin could be achieved using strong oxidizing agents like potassium permanganate (B83412) or ozone, followed by an oxidative workup. organic-chemistry.org Similarly, the oxidation of a terminal alkyne can yield an α-keto acid. rsc.org
Alternatively, the oxidation of a more functionalized precursor, such as 3-(2-cyanophenyl)lactic acid, would provide a more direct route. This transformation from an α-hydroxy acid to an α-keto acid can be accomplished using various oxidizing agents. organic-chemistry.org
Table 2: Representative Oxidation Reactions for α-Keto Acid Synthesis
| Substrate | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| α-Hydroxy ketone | Cu(I) catalyst, O₂ | - | α-Keto aldehyde |
| α-Hydroxy acid | 2-Azaadamantane N-oxyl (AZADO), O₂ | Chemoselective oxidation | α-Keto acid |
| Alkene | Iron nanocomposite, TBHP | - | α-Keto acid |
Carboxylation and Decarboxylation Pathways in Synthesis Elucidation
Carboxylation reactions provide a means to introduce a carboxylic acid group. A potential strategy could involve the carboxylation of a 2-cyanobenzyl cyanide derivative. The resulting dinitrile could then be selectively hydrolyzed and decarboxylated to afford the target α-keto acid.
More commonly, decarboxylation is a key step in syntheses that proceed through β-keto ester intermediates, such as the Claisen condensation mentioned earlier. ambeed.com The facile decarboxylation of β-keto acids upon heating is a well-established synthetic transformation.
Introduction of the 2-Cyanophenyl Moiety
The installation of the cyano group onto the phenyl ring is another pivotal aspect of the synthesis. This can be achieved either by starting with a pre-functionalized aromatic ring or by introducing the cyano group at a later stage of the synthesis.
Palladium-Catalyzed Cross-Coupling Reactions for Aryl Nitrile Introduction
Palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the formation of aryl nitriles. researchgate.netnih.govorganic-chemistry.org This approach would involve a precursor such as ethyl 3-(2-bromophenyl)-2-oxopropanoate. This precursor could be subjected to a palladium-catalyzed reaction with a cyanide source, such as potassium ferrocyanide or zinc cyanide, to introduce the cyano group at the ortho position of the phenyl ring. organic-chemistry.orgnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions and yield. researchgate.net
Table 3: Examples of Palladium-Catalyzed Cyanation of Aryl Halides
| Aryl Halide | Cyanide Source | Catalyst / Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| Aryl bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | DMAC | 83-96 |
| (Hetero)aryl chloride | K₄[Fe(CN)₆]·3H₂O | Palladacycle precatalyst | Dioxane/H₂O | up to 99 |
| 2-Arylpyridine | K₃[Fe(CN)₆] | Palladium catalyst | - | Moderate to good |
Nucleophilic Aromatic Substitution Routes for Cyanophenyl Formation
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for introducing the cyano group. nih.govorgsyn.org This method would typically require an aryl fluoride (B91410) or chloride precursor with an activating group on the aromatic ring to facilitate the displacement of the halide by a cyanide nucleophile. For instance, a precursor like ethyl 3-(2-fluoro-5-nitrophenyl)-2-oxopropanoate could undergo SNAr with a cyanide salt. The nitro group, which activates the ring towards nucleophilic attack, could then be removed in a subsequent step if necessary. The reaction conditions for such substitutions are generally mild, making this a potentially viable route. nih.gov
Table 4: Illustrative Nucleophilic Aromatic Substitution Reactions with Cyanide
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Fluoropyridine | KCN | - | 2-Cyanopyridine | ~80 |
| 2-Fluoroanisole | Isobutyronitrile anion (from KHMDS) | THF, 60°C | 2-(2-Methoxyphenyl)-2-methylpropionitrile | 99 |
| Bromomethoxybenzene | Cyanide | Gas-phase or DMSO | Cyanomethoxybenzene | - |
Regioselective Functionalization of Phenyl Derivatives
The regioselective introduction of substituents onto a phenyl ring is a cornerstone of modern organic synthesis. In the context of this compound, achieving the desired ortho-substitution pattern is paramount. One of the most powerful and versatile methods for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. organic-chemistry.orgunc.edu This reaction typically involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.
A plausible synthetic route employing this strategy would commence with a precursor such as 2-aminophenylpyruvic acid. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), which is then subjected to a copper(I) cyanide-catalyzed cyanation to yield the target molecule.
Table 1: Key Parameters in the Sandmeyer Reaction for Cyanation
| Parameter | Description | Typical Conditions |
| Starting Material | A primary aromatic amine | 2-Aminophenylpyruvic acid |
| Diazotization Reagent | Source of nitrous acid | Sodium nitrite in acidic medium (e.g., HCl, H₂SO₄) |
| Cyanating Agent | Source of the cyanide nucleophile | Copper(I) cyanide (CuCN) |
| Solvent | Medium for the reaction | Typically aqueous |
| Temperature | Critical for diazonium salt stability | 0-5 °C for diazotization; variable for cyanation |
The regioselectivity of this approach is inherently controlled by the position of the amino group on the starting phenylpyruvic acid derivative.
Multi-Step Convergent and Divergent Synthetic Routes
Beyond single-step functionalizations, multi-step sequences offer greater flexibility in constructing complex molecules like this compound. Both convergent and divergent strategies can be envisioned, allowing for the assembly of the target compound from simpler, readily available starting materials.
A prominent convergent approach involves the Claisen condensation, a classic carbon-carbon bond-forming reaction. organic-chemistry.orgmasterorganicchemistry.com In this scenario, a derivative of 2-cyanophenylacetic acid (such as its ethyl ester) could be condensed with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide). organic-chemistry.orgnumberanalytics.com This reaction would directly construct the α-keto ester precursor, which can then be hydrolyzed to the desired α-keto acid.
A divergent strategy, on the other hand, might involve the synthesis of a common intermediate that can be elaborated into a variety of substituted phenylpyruvic acids. For instance, a protected 2-bromophenylpyruvic acid could serve as a versatile intermediate. This intermediate could then undergo various cross-coupling reactions or nucleophilic substitutions to introduce the cyano group, among other functionalities.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions and the choice of catalyst. For the Sandmeyer reaction, optimization would involve fine-tuning the temperature to ensure the stability of the diazonium salt intermediate while promoting the desired cyanation. The nature of the copper catalyst and the presence of any ligands can also significantly impact the yield and purity of the product. nih.gov
In the case of a Claisen-type condensation, the choice of base is critical to ensure the formation of the enolate of the 2-cyanophenylacetic ester without promoting side reactions. The reaction temperature and time must also be carefully controlled to maximize the yield of the desired β-keto ester. Modern advancements in catalysis have introduced milder and more efficient methods for such condensations. researchgate.net
Table 2: Comparison of Potential Catalytic Systems
| Reaction Type | Catalyst System | Key Advantages | Potential Challenges |
| Sandmeyer Cyanation | Copper(I) Cyanide | Well-established, reliable | Stoichiometric copper use, cyanide toxicity |
| Palladium-based catalysts | Higher turnover numbers, milder conditions | Catalyst cost and sensitivity | |
| Claisen Condensation | Sodium Ethoxide | Inexpensive, readily available | Strong basicity can lead to side reactions |
| Lewis Acids (e.g., TiCl₄) | Increased selectivity, milder conditions | Stoichiometric amounts often required |
Chemo- and Regioselective Considerations in Synthesis
Throughout the synthesis of this compound, chemo- and regioselectivity are of paramount importance. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of a newly introduced group.
In a potential Sandmeyer route starting from 2-amino-phenylalanine, for instance, the reaction conditions must be chosen to selectively diazotize the aromatic amino group without affecting the α-amino acid functionality. Subsequent steps would then be required to convert the amino acid to the α-keto acid.
For a Claisen condensation approach, the regioselectivity is dictated by which ester is deprotonated to form the enolate. By using a non-enolizable ester like diethyl oxalate as the electrophile, the reaction is directed to occur at the α-position of the 2-cyanophenylacetic ester, thus ensuring the correct regiochemical outcome. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of α-keto acids, including this compound, can benefit from the application of these principles.
One key aspect is the use of catalytic rather than stoichiometric reagents to improve atom economy. researchgate.net For example, developing catalytic versions of the Sandmeyer reaction that utilize only a small amount of a recyclable copper or palladium catalyst would be a significant green improvement.
Furthermore, exploring alternative, greener solvents to replace traditional volatile organic compounds is another important consideration. The use of biomass-derived starting materials and enzymatic or photocatalytic methods are also emerging as powerful tools in the green synthesis of α-keto acids. mdpi.comorganic-chemistry.org For instance, the oxidation of corresponding α-hydroxy acids using environmentally benign oxidants and catalysts represents a promising green synthetic route. organic-chemistry.org The use of α-keto acids themselves as green acylating agents, where the only byproduct is carbon dioxide, is also a noteworthy advancement in the field. researchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of this compound |
| Atom Economy | Utilizing catalytic reactions to minimize waste. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents like stoichiometric copper cyanide with greener alternatives. |
| Use of Renewable Feedstocks | Exploring synthetic routes from biomass-derived precursors. |
| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric amounts. |
| Design for Energy Efficiency | Developing reactions that can be performed at ambient temperature and pressure. |
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Pathways of 3 2 Cyanophenyl 2 Oxopropanoic Acid
Reactions at the α-Keto Acid Moiety
The α-keto acid portion of the molecule is a hub of chemical activity, susceptible to nucleophilic attack at the carbonyl carbon, decarboxylation, and keto-enol tautomerism.
Nucleophilic Additions to the Carbonyl Group
The electrophilic nature of the carbonyl carbon in the α-keto position makes it a prime target for nucleophiles.
Similar to other α-keto acids, 3-(2-cyanophenyl)-2-oxopropanoic acid can undergo nucleophilic addition of organometallic reagents, such as Grignard reagents, to the carbonyl group. This reaction, following an acidic workup, results in the formation of α-hydroxy acids. For instance, the reaction with a Grignard reagent (R-MgX) would yield a tertiary alcohol derivative. libretexts.orgopenstax.orgmasterorganicchemistry.com The general mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.
Table 1: Illustrative Nucleophilic Addition with Grignard Reagents
| Reactant | Reagent | Product |
|---|
Note: This represents a plausible reaction based on the general reactivity of α-keto acids.
The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding the corresponding α-hydroxy acid. openstax.org Conversely, while the α-keto acid is already in a relatively high oxidation state, specific oxidative conditions could lead to cleavage of the carbon-carbon bond adjacent to the carbonyls.
Decarboxylation Pathways and Derivatives
The non-enzymatic decarboxylation of α-keto acids is generally a challenging process, often requiring harsh conditions. scribd.comacs.org However, in the presence of certain reagents or under specific conditions like photochemical activation, decarboxylation can occur. For phenylpyruvic acids, this process can be facilitated by enzymatic catalysis in biological systems. wikipedia.orgnih.govresearchgate.net In a chemical context, oxidative decarboxylation can be a viable pathway. For instance, reaction with hydrogen peroxide has been shown to induce decarboxylation of pyruvic acid to acetic acid and carbon dioxide. stackexchange.com In the case of this compound, decarboxylation would lead to the formation of 2-(2-cyanophenyl)acetaldehyde.
Keto-Enol Tautomerism and Its Impact on Reactivity
Like other carbonyl compounds, this compound can exist in equilibrium between its keto and enol tautomers. Studies on substituted phenylpyruvic acids have shown that the position of this equilibrium is significantly influenced by the nature and position of the substituent on the phenyl ring. wikipedia.orgyoutube.comchemistrysteps.comlibretexts.org
For ortho-substituted phenylpyruvic acids, the equilibrium can be affected by both electronic and steric factors. An electron-withdrawing group, such as the cyano group, in the ortho position can influence the stability of the conjugated system in the enol form. Research on o-nitrophenylpyruvic acid, which also has a strong electron-withdrawing group in the ortho position, shows a shift in the equilibrium towards the keto form compared to the unsubstituted phenylpyruvic acid. chemistrysteps.com This suggests that this compound would also exhibit a significant population of the keto tautomer. The enol form is a key intermediate in certain reactions, such as enol-dependent additions and cyclizations.
Table 2: Keto-Enol Tautomerism in Substituted Phenylpyruvic Acids
| Compound | Predominant Tautomer in Aprotic Solvents | Reference |
|---|---|---|
| Phenylpyruvic acid | Enol | libretexts.org |
| o-Nitrophenylpyruvic acid | Keto form is more significant than in unsubstituted PPA | chemistrysteps.com |
Reactions Involving the Nitrile Group
The nitrile group in this compound can undergo several characteristic reactions, including hydrolysis and reduction. A particularly important transformation for this molecule is an intramolecular cyclization that involves both the nitrile and the α-keto acid moieties.
The hydrolysis of the nitrile group can be performed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. quora.comlibretexts.org In the context of this compound, the hydrolysis of the nitrile group to a carboxylic acid would produce 2-(carboxy)phenyl-2-oxopropanoic acid. More significantly, partial hydrolysis to an amide, forming 3-(2-carbamoylphenyl)-2-oxopropanoic acid, is a key step towards intramolecular cyclization.
The reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orgbyjus.com This would transform this compound into 3-(2-(aminomethyl)phenyl)-2-oxopropanoic acid.
A plausible and significant reaction pathway for this compound involves an intramolecular cyclization to form a quinoline (B57606) derivative. This transformation would likely proceed via the hydrolysis of the nitrile group to an amino group (or an amide), followed by an intramolecular condensation with the α-keto acid moiety. This type of reaction is analogous to the Doebner reaction, where an aniline, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. researchgate.netwikipedia.orgyoutube.comwikipedia.orgnih.gov In the case of 3-(2-aminophenyl)-2-oxopropanoic acid (the hydrolyzed form of the target molecule), an intramolecular cyclization would be expected to yield quinoline-2-carboxylic acid. The Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound to form a quinoline-4-carboxylic acid, also provides a precedent for such cyclizations. wikipedia.orgjocpr.comijsr.netresearchgate.netyoutube.com
Table 3: Plausible Intramolecular Cyclization Pathway
| Starting Material | Intermediate | Product | Reaction Type |
|---|
Hydrolysis to Carboxylic Acids and Amides
The nitrile functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding either a carboxylic acid or an amide intermediate. This transformation is a fundamental reaction of nitriles. chemguide.co.uk
Under acidic conditions, the nitrile is typically heated with a strong acid such as hydrochloric acid. chemguide.co.uk The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. This initially forms an amide, which can then be further hydrolyzed to the corresponding carboxylic acid upon extended reaction times or harsher conditions.
Basic hydrolysis, on the other hand, involves heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This process also forms an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. Acidification of the reaction mixture is then necessary to obtain the free carboxylic acid.
| Reagent | Product |
| H₃O⁺, Δ | 3-(2-Carboxyphenyl)-2-oxopropanoic acid |
| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 3-(2-Carboxyphenyl)-2-oxopropanoic acid |
| H₂O, H⁺ (mild conditions) | 3-(2-Carbamoylphenyl)-2-oxopropanoic acid |
Reduction to Amines and Imines
The nitrile and α-keto groups of this compound can be selectively or exhaustively reduced to yield amines and imines, respectively. The choice of reducing agent and reaction conditions dictates the final product.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the nitrile and the ketone. The nitrile is converted to a primary amine, while the α-keto acid is reduced to a β-amino alcohol. The carboxylic acid would also be reduced to a primary alcohol.
Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, can also be used to reduce the nitrile group to a primary amine. The conditions for catalytic hydrogenation can often be tuned to be milder than those required for LiAlH₄ reduction, potentially allowing for greater selectivity.
| Reagent | Functional Group Transformation | Product |
| LiAlH₄, then H₂O | Nitrile → Primary Amine α-Keto → Alcohol Carboxylic Acid → Alcohol | 3-(2-(Aminomethyl)phenyl)-2-hydroxypropanoic acid |
| H₂, Pd/C | Nitrile → Primary Amine | 3-(2-(Aminomethyl)phenyl)-2-oxopropanoic acid |
| NaBH₄ | α-Keto → Alcohol | 3-(2-Cyanophenyl)-2-hydroxypropanoic acid |
Cyclization Reactions Involving the Nitrile and Adjacent Functionalities
The ortho positioning of the cyano group and the 2-oxopropanoic acid side chain on the phenyl ring creates opportunities for intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These reactions are often promoted by acidic or basic conditions.
For instance, under acidic conditions, the hydrolysis of the nitrile to an amide could be followed by an intramolecular cyclization with the ketone to form a lactam. Alternatively, the carboxylic acid could participate in a cyclization with the nitrile group, a reaction known as the Thorpe-Ziegler reaction, although this typically requires a strong base and anhydrous conditions.
| Conditions | Intermediate | Product |
| Acidic, Heat | Amide formation | Fused lactam system |
| Basic, Anhydrous | Carbanion formation | Fused heterocyclic system |
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution Patterns
The substituents on the benzene (B151609) ring of this compound influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The cyano group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects. The 2-oxopropanoic acid side chain is also deactivating due to the electron-withdrawing nature of the carbonyl groups.
Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be directed to the positions meta to both the cyano and the 2-oxopropanoic acid groups. This would primarily be the 4- and 6-positions on the benzene ring. However, due to the deactivating nature of both substituents, harsh reaction conditions may be required to effect substitution.
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-(2-Cyano-4-nitrophenyl)-2-oxopropanoic acid and 3-(2-Cyano-6-nitrophenyl)-2-oxopropanoic acid |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromo-2-cyanophenyl)-2-oxopropanoic acid and 3-(6-Bromo-2-cyanophenyl)-2-oxopropanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the strongly deactivated ring |
Metal-Catalyzed Transformations on the Phenyl Ring
The cyanophenyl moiety can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the cyano group itself can sometimes be a coupling partner, it is more common to have a halide or triflate on the aromatic ring to facilitate these reactions.
Assuming a derivative of this compound with a leaving group (e.g., bromine or iodine) on the phenyl ring, reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings could be employed to introduce new substituents. For example, a Suzuki coupling with a boronic acid would introduce a new aryl or vinyl group, while a Buchwald-Hartwig amination would form a new carbon-nitrogen bond.
| Reaction Type | Coupling Partner | Catalyst | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Alkenyl-substituted derivative |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand, base | Arylamine derivative |
Tandem and Cascade Reactions Utilizing Multiple Functional Groups
The close proximity and diverse reactivity of the functional groups in this compound make it a candidate for tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations.
For example, a reaction could be initiated by the reduction of the nitrile to a primary amine. This amine could then undergo an intramolecular condensation with the adjacent ketone to form a cyclic imine, which could be further reduced in the same pot to a cyclic amine. Such a sequence would rapidly build molecular complexity from a relatively simple starting material.
Another possibility involves the initial hydrolysis of the nitrile to a carboxylic acid, followed by an intramolecular Friedel-Crafts acylation, which would lead to the formation of a fused polycyclic aromatic system. The feasibility of such a reaction would depend on the reactivity of the aromatic ring and the specific reaction conditions.
| Initial Transformation | Subsequent Reaction(s) | Final Product Class |
| Nitrile reduction to amine | Intramolecular imine formation and reduction | Fused heterocyclic amine |
| Nitrile hydrolysis to carboxylic acid | Intramolecular Friedel-Crafts acylation | Fused polycyclic ketone |
Intramolecular Cyclizations and Heterocycle Formation
The proximate arrangement of the nitrile and the α-keto acid functionalities in this compound provides a strong driving force for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems, most notably quinoline derivatives. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science. nih.govglobethesis.com The formation of these structures from this compound can be envisaged through several distinct pathways, often initiated by the transformation of the cyano group.
One of the most plausible routes involves the acid- or base-catalyzed hydrolysis of the ortho-cyano group to an amide. The resulting intermediate, 3-(2-carbamoylphenyl)-2-oxopropanoic acid, can then undergo an intramolecular condensation reaction. The nucleophilic amide can attack the electrophilic ketone, leading to a cyclization-dehydration cascade to furnish a 2-hydroxyquinoline-4-carboxylic acid derivative.
Alternatively, the cyano group can be chemically reduced to a primary amine. The resulting compound, 3-(2-aminophenyl)-2-oxopropanoic acid, contains the necessary precursors for the well-established Friedländer annulation. This intramolecular condensation between the ortho-amino group and the ketone of the pyruvic acid side chain would proceed readily, typically under acidic or basic catalysis, to yield a quinoline-4-carboxylic acid. researchgate.net
A more direct cyclization pathway, potentially under strong acidic conditions, might involve the protonation of the nitrile, enhancing its electrophilicity. The enol form of the α-keto acid could then act as the intramolecular nucleophile, attacking the activated nitrile carbon. Subsequent rearrangement and dehydration would lead to the formation of the quinoline ring. This type of reaction is a cornerstone in the synthesis of various fused nitrogen-containing heterocycles.
These intramolecular transformations are summarized in the table below.
| Starting Material | Reaction Pathway | Key Intermediate | Final Product | Typical Conditions |
| This compound | Hydrolysis and Cyclization | 3-(2-Carbamoylphenyl)-2-oxopropanoic acid | 2-Hydroxyquinoline-4-carboxylic acid | Acid or Base Catalysis |
| This compound | Reduction and Cyclization | 3-(2-Aminophenyl)-2-oxopropanoic acid | Quinoline-4-carboxylic acid | Reduction (e.g., H₂, Pd/C), then Acid/Base Catalysis |
| This compound | Direct Acid-Catalyzed Cyclization | Enol form of the keto acid | 4-Hydroxyquinoline-2-carbonitrile | Strong Acid (e.g., H₂SO₄) |
This table presents plausible, researched-based transformation pathways.
Intermolecular Coupling Reactions
Beyond intramolecular events, the distinct functional groups of this compound enable it to serve as a valuable building block in various intermolecular coupling reactions. The α-keto acid moiety is particularly reactive and can participate in classic condensation and multicomponent reactions for heterocycle synthesis.
One of the most notable intermolecular reactions is its potential use in Pfitzinger-type or Doebner reactions to synthesize more complex quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.netresearchgate.net In a modified Doebner reaction, an aniline, an aldehyde, and an α-keto acid (in this case, this compound) can condense in a one-pot, three-component reaction to produce a 2,3-disubstituted quinoline-4-carboxylic acid. nih.gov The 2-cyanophenyl substituent would be retained at the 3-position of the resulting quinoline ring.
The α-keto acid functionality can also undergo oxidative decarboxylative reactions. rsc.org In the presence of a suitable catalyst and oxidant, the compound can react with other partners, such as 2-hydrazinopyridines, to form fused heterocyclic systems like 1,2,4-triazolo[4,3-a]pyridines. nih.gov Similarly, α-keto acids have been shown to be precursors for nitrile oxides in the presence of reagents like copper nitrate, which can then undergo [3+2] dipolar cycloaddition reactions with dipolarophiles. rsc.org
Furthermore, the α-keto group can react with various nucleophiles. For instance, condensation with hydrazines would yield hydrazones, which are versatile intermediates for the synthesis of pyrazoles and other nitrogen-containing heterocycles. The reactivity of the α-keto group is central to many condensation reactions that form carbon-nitrogen bonds. ncert.nic.in
The cyano group can also direct intermolecular reactivity. While it is often a precursor for intramolecular cyclization, it can also participate in cycloaddition reactions or be transformed into other functional groups that then engage in intermolecular coupling. For example, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, yields a ketone. libretexts.org
A summary of potential intermolecular reactions is provided in the table below.
| Reaction Type | Reactants | Key Features | Potential Product Class |
| Doebner-type Reaction | This compound, Aniline, Aldehyde | Three-component condensation | 2-Substituted-3-(2-cyanophenyl)quinoline-4-carboxylic acids |
| Oxidative Decarboxylative Cyclization | This compound, 2-Hydrazinopyridine | C-C and C-N bond formation with loss of CO₂ | Substituted triazolo[4,3-a]pyridines |
| Nitrile Oxide Formation and Cycloaddition | This compound, Maleimide | Generation of a nitrile oxide intermediate followed by [3+2] cycloaddition | Fused isoxazolines |
| Condensation | This compound, Hydrazine (B178648) derivative | Formation of a hydrazone intermediate | Pyrazole or other N-heterocycles |
This table outlines potential intermolecular reactions based on the known reactivity of the compound's functional groups.
Derivatives and Analogues of 3 2 Cyanophenyl 2 Oxopropanoic Acid
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid moiety of 3-(2-cyanophenyl)-2-oxopropanoic acid is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.
Esterification: The conversion of the carboxylic acid to an ester is typically achieved through Fischer-Speier esterification. This method involves reacting the α-keto acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.
Amidation: The formation of amides from the carboxylic acid group introduces a key structural motif found in many biologically active compounds. Direct amidation by heating the carboxylic acid with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated." Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to an acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the coupling of the carboxylic acid with a primary or secondary amine to form the desired amide under milder conditions. The α-ketoamide functionality is a privileged structure in various pharmacologically active molecules.
| Reactant | Reagent(s) | Product Type |
| This compound | R-OH, H⁺ | Ester |
| This compound | 1. SOCl₂ or DCC/EDC 2. R-NH₂ | Amide |
Modifications of the Ketone Group
The ketone carbonyl in this compound is a versatile functional group that can undergo a variety of nucleophilic addition and condensation reactions, leading to a diverse array of derivatives.
Oxime and Hydrazone Formation
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime. This condensation reaction is typically carried out in a weakly acidic medium, which catalyzes the initial nucleophilic addition of the hydroxylamine to the ketone carbonyl, followed by dehydration to form the C=N double bond of the oxime. The resulting oxime can exist as E/Z isomers.
Hydrazone Formation: Similarly, the ketone can react with hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. The reaction mechanism is analogous to oxime formation, involving nucleophilic addition followed by elimination of water. The resulting hydrazones are often crystalline solids and can serve as useful derivatives for characterization.
| Reagent | Product Type | General Structure of Product |
| Hydroxylamine (NH₂OH) | Oxime | R-C(=NOH)-COOH |
| Hydrazine (H₂NNH₂) | Hydrazone | R-C(=NNH₂)-COOH |
| Substituted Hydrazine (R'-NHNH₂) | Substituted Hydrazone | R-C(=NNHR')-COOH |
Conversion to Enantiomerically Pure α-Hydroxy Acids
The asymmetric reduction of the α-keto group to a hydroxyl group is a valuable transformation, providing access to chiral α-hydroxy acids, which are important building blocks in organic synthesis. Several methods can be employed to achieve high enantioselectivity.
Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands (e.g., BINAP, DuPhos), are highly effective for the enantioselective hydrogenation of α-keto acids. These reactions are typically performed under a hydrogen atmosphere and can provide the corresponding α-hydroxy acids in high yields and with excellent enantiomeric excess (ee).
Biocatalytic Reduction: Enzymes, such as ketoreductases (KREDs) or dehydrogenases, offer a green and highly selective alternative for the reduction of α-keto acids. These enzymes, often derived from microorganisms like yeast or bacteria, can operate under mild conditions (aqueous media, room temperature) and exhibit exquisite chemo-, regio-, and stereoselectivity, often yielding the desired α-hydroxy acid with near-perfect enantiopurity. The selection of the appropriate enzyme is crucial for achieving the desired stereochemical outcome (either the (R)- or (S)-enantiomer).
Transformations of the Nitrile Group
The nitrile group on the phenyl ring is a versatile functional handle that can be transformed into various nitrogen-containing heterocycles and other functional groups, significantly expanding the chemical space accessible from this compound.
Tetrazole and Triazine Formation
Tetrazole Formation: The most common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). This reaction is often catalyzed by a Lewis acid (e.g., ZnCl₂) or a proton source (e.g., ammonium chloride) and is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation particularly relevant in medicinal chemistry.
Triazine Formation: 1,3,5-Triazines can be synthesized through the acid-catalyzed trimerization of nitriles. This reaction involves the cyclotrimerization of three molecules of the nitrile to form the symmetrical triazine ring. Strong acids, such as sulfuric acid or triflic acid, are often required to promote this transformation. For a molecule like this compound, this reaction would likely be complex due to the presence of other acid-sensitive functional groups.
Amidines and Imidates as Reactive Intermediates
The nitrile group can be converted into more reactive intermediates such as amidines and imidates, which can then be used in further synthetic transformations.
Imidate Formation (Pinner Reaction): The reaction of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride leads to the formation of an imidate hydrochloride salt. This is known as the Pinner reaction. The imidate can then be hydrolyzed under acidic conditions to an ester or under basic conditions to an orthoester.
Amidine Formation: Amidines can be prepared from nitriles through various methods. One common approach involves the reaction of the nitrile with an amine in the presence of a Lewis acid catalyst. Alternatively, the imidate formed from the Pinner reaction can be treated with an amine to yield an amidine. Amidines are versatile intermediates that can be used to synthesize a variety of heterocyclic compounds.
| Transformation | Reagent(s) | Intermediate/Product |
| Tetrazole Formation | NaN₃, Lewis Acid/Proton Source | 5-(2-(1-carboxy-2-oxopropyl)phenyl)-1H-tetrazole |
| Triazine Formation | Strong Acid (e.g., H₂SO₄) | 2,4,6-Tris(2-(1-carboxy-2-oxopropyl)phenyl)-1,3,5-triazine |
| Imidate Formation | R-OH, HCl | Imidate hydrochloride |
| Amidine Formation | R-NH₂, Lewis Acid or from Imidate | Amidine |
Systematic Structural Variations and Their Influence on Reactivity
Systematic structural modifications to this compound provide a powerful tool for tuning its chemical behavior. By altering specific moieties of the molecule, it is possible to modulate the reactivity of its key functional groups: the cyano group, the phenyl ring, and the α-keto acid portion.
The electronic nature of the cyanophenyl ring in this compound is a critical determinant of the molecule's reactivity. The inherent electron-withdrawing properties of both the cyano group and the 2-oxopropanoic acid substituent significantly lower the electron density of the aromatic ring. Introducing additional substituents onto this ring can either amplify or counteract these effects, thereby fine-tuning the reactivity of the entire molecule.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density of the aromatic ring through inductive and/or resonance effects. Conversely, EWGs, like nitro (-NO2) or halide (-Cl, -Br) groups, further decrease the ring's electron density. mdpi.comnih.gov
The position of these substituents relative to the 2-oxopropanoic acid chain (ortho, meta, or para) is crucial. rsc.org For instance, an EDG at the para-position (position 5) would most effectively donate electron density into the ring, which could slightly decrease the acidity of the carboxylic acid and reduce the electrophilicity of the α-keto carbon. An EWG at the same position would have the opposite effect, increasing both acidity and electrophilicity.
The interplay of these electronic effects can be predicted and quantified, as illustrated in the hypothetical data table below, which shows the predicted impact of various substituents on the acidity (pKa) of the carboxylic acid and the relative rate of nucleophilic addition to the α-keto group.
Table 1: Predicted Substituent Effects on the Reactivity of this compound Derivatives
Beyond modifying the aromatic ring, systematic changes to the propanoic acid chain offer another avenue to alter the molecule's properties. Chain homologation and heteroatom insertion are two key strategies in this regard.
Chain Homologation involves extending the carbon chain. For example, the insertion of a single methylene (B1212753) (-CH2-) group between the cyanophenyl ring and the keto-acid moiety would produce 4-(2-Cyanophenyl)-2-oxobutanoic acid . This extension would increase the distance and flexibility between the aromatic ring and the reactive carbonyl centers. Consequently, the powerful electron-withdrawing inductive effect of the cyanophenyl group on the α-keto acid would be diminished. This would likely lead to a decrease in the acidity of the carboxylic acid and a lower reactivity of the α-keto group toward nucleophiles, as the electronic communication between the two ends of the molecule is dampened. The synthesis of such homologated keto acids can be achieved through various methods, including the Friedel–Crafts reaction between a cyanophenyl-containing substrate and succinic anhydride (B1165640). wikipedia.org
Heteroatom Insertion refers to the replacement of a carbon atom in the chain with a heteroatom, such as oxygen or sulfur. Replacing the benzylic carbon of this compound with an oxygen atom would yield 3-(2-Cyanophenoxy)-2-oxopropanoic acid . The introduction of an ether linkage would significantly alter the geometry and electronic nature of the connection between the ring and the side chain. The electronegative oxygen atom would exert a strong inductive pull, while its lone pairs could participate in resonance, influencing the reactivity of both the aromatic ring and the keto-acid function in complex ways. Such modifications can introduce new potential sites for chemical reactions and alter the molecule's conformational preferences.
These structural variations are summarized in the table below, which compares the parent compound to its hypothetical homologated and heteroatom-inserted analogues.
Table 2: Comparison of Parent Compound with Homologated and Heteroatom-Inserted Analogues
These systematic variations allow for the rational design of new molecules based on the this compound scaffold, enabling the fine-tuning of their chemical properties for specific research applications.
Based on a comprehensive review of available scientific literature, there is currently no specific information detailing the role of This compound as a synthetic intermediate or building block in the formation of the complex chemical architectures outlined in the requested article structure.
Extensive searches for the application of this particular compound in the synthesis of various nitrogen-containing heterocycles, carbocyclic rings, macrocyclic structures, and natural product cores did not yield any direct research findings or established methodologies. The scientific literature focuses on other related cyanophenyl derivatives or different synthetic precursors for the construction of these molecular frameworks.
Therefore, it is not possible to provide a scientifically accurate article on "this compound" that adheres to the strict and specific outline provided in the instructions. The requested content, including detailed research findings and data tables for its use in synthesizing quinolines, isoquinolines, indoles, pyrroles, pyridines, pyrimidines, carbocycles, and macrocycles, does not appear to be documented in current chemical research databases.
Role As a Synthetic Intermediate and Building Block for Complex Architectures
Synthetic Strategies for Materials Science Precursors (Excluding specific material properties)
The potential utility of 3-(2-Cyanophenyl)-2-oxopropanoic acid as a precursor in materials science lies in the strategic modification of its functional groups to build larger, functional molecules. For instance, the carboxylic acid group can be readily converted into esters, amides, or acid chlorides, enabling its incorporation into polyester (B1180765) or polyamide chains. The ketone and nitrile functionalities offer further opportunities for chemical elaboration.
While specific examples of its use are not detailed in the available literature, analogous synthetic strategies for related compounds suggest that it could be a building block for specialized organic materials. The rigid cyanophenyl group can impart specific electronic and structural properties to a larger molecular framework, a desirable feature in the design of novel materials.
Computational and Theoretical Investigations of 3 2 Cyanophenyl 2 Oxopropanoic Acid
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide valuable insights into the electron distribution and orbital energies, which in turn dictate the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.
For 3-(2-Cyanophenyl)-2-oxopropanoic acid, the presence of the electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups, as well as the phenyl ring, will significantly influence the energies of the frontier orbitals. The cyano group, being a strong electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO. The phenyl ring can participate in conjugation, which would also affect the orbital energies.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap | 4.7 |
Note: The data in this table is illustrative and based on theoretical expectations for a molecule with these functional groups. Actual values would require specific quantum chemical calculations.
An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Regions of negative potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate areas of low electron density and are prone to nucleophilic attack.
In this compound, the oxygen atoms of the carboxylic acid and the nitrogen atom of the cyano group are expected to be regions of high electron density (red). The hydrogen atom of the carboxylic acid and the carbon atoms of the carbonyl and cyano groups are expected to be electron-deficient (blue). The ESP map would provide a clear visual representation of these reactive sites.
Conformational Analysis and Energy Minima
The biological activity and reactivity of a molecule are highly dependent on its three-dimensional structure. Conformational analysis involves identifying the stable conformations (energy minima) of a molecule and determining their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
| 1 | 0 | 1.5 |
| 2 | 60 | 0.0 |
| 3 | 120 | 2.0 |
| 4 | 180 | 0.5 |
*Refers to the dihedral angle between the phenyl ring and the carbonyl group. Note: The data in this table is illustrative and represents a simplified conformational scan.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and products, and to calculate the activation energies.
A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Transition state analysis involves locating the geometry of the transition state and calculating its energy. This information is crucial for understanding the kinetics of a reaction. For reactions involving this compound, such as decarboxylation or nucleophilic addition to the carbonyl group, computational methods can be used to model the transition states and predict the reaction rates.
A reaction coordinate scan, also known as a potential energy surface scan, is a computational technique used to explore the energy profile of a reaction. It involves systematically changing a specific geometric parameter (such as a bond length or angle) and calculating the energy at each point. This allows for the identification of energy minima (reactants, intermediates, and products) and energy maxima (transition states) along the reaction pathway. For this compound, a reaction coordinate scan could be used to model the step-by-step mechanism of a particular transformation, providing a detailed understanding of the energetic landscape of the reaction.
Prediction of Spectroscopic Signatures for Structural Confirmation
In the structural elucidation of novel compounds, the prediction of spectroscopic data through computational methods serves as a crucial, preliminary step before empirical analysis. For this compound, theoretical spectroscopic signatures can be generated using quantum chemical calculations, primarily through Density Functional Theory (DFT). These predictions provide a foundational dataset for future experimental validation, aiding in the confirmation of the molecular structure by anticipating the resonant frequencies and vibrational modes of the molecule's constituent atoms.
Methodologies for these predictions involve optimizing the molecular geometry of this compound at a specific level of theory, such as B3LYP with a basis set like 6-311+G(2d,p). comporgchem.com Following geometry optimization, further calculations can be performed to predict various spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding tensors for each nucleus. The computed shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Solvent effects, which can significantly influence chemical shifts, can be modeled using methods like the Polarizable Continuum Model (PCM). comporgchem.comruc.dk
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. These calculations determine the normal modes of vibration, with the corresponding frequencies and intensities forming a predicted spectrum. diva-portal.org It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental data. researchgate.net For this compound, key vibrational modes would include the nitrile (C≡N) stretch, the two carbonyl (C=O) stretches of the keto and carboxylic acid groups, the O-H stretch of the carboxylic acid, and various C-H and C=C stretches of the aromatic ring. nih.gov
The following table presents hypothetical spectroscopic data for this compound, predicted using established DFT methodologies. These values serve as a theoretical benchmark for structural confirmation.
Interactive Table 6.4.1: Predicted Spectroscopic Data for this compound
| Spectrum Type | Predicted Signal | Assignment | Notes |
| ¹H NMR | δ 7.8 - 8.2 ppm (m, 4H) | Aromatic protons (C₆H₄) | The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the cyano and oxopropanoic acid substituents. |
| δ 4.1 - 4.5 ppm (s, 2H) | Methylene (B1212753) protons (-CH₂-) | Protons are alpha to both the aromatic ring and a carbonyl group, leading to a downfield shift. | |
| δ 10.0 - 12.0 ppm (br s, 1H) | Carboxylic acid proton (-COOH) | Expected to be a broad singlet, highly dependent on solvent and concentration. | |
| ¹³C NMR | δ 190 - 195 ppm | Keto carbonyl carbon (C=O) | Typical chemical shift for an α-keto acid carbonyl carbon. |
| δ 165 - 170 ppm | Carboxylic acid carbonyl carbon (-COOH) | Standard range for a carboxylic acid carbon. | |
| δ 130 - 140 ppm | Aromatic carbons (quaternary) | Includes the carbon attached to the cyano group and the carbon attached to the propanoic acid chain. | |
| δ 115 - 130 ppm | Aromatic carbons (CH) | Chemical shifts are influenced by the positions relative to the substituents. | |
| δ 115 - 120 ppm | Nitrile carbon (-C≡N) | Typical range for a nitrile carbon. | |
| δ 40 - 45 ppm | Methylene carbon (-CH₂-) | Positioned between two electron-withdrawing groups. | |
| IR Spectroscopy | 3000 - 3300 cm⁻¹ (broad) | O-H stretch (Carboxylic acid) | Broadness is due to hydrogen bonding. |
| 2220 - 2240 cm⁻¹ | C≡N stretch (Nitrile) | A sharp and characteristic peak for the nitrile functional group. nih.gov | |
| 1720 - 1740 cm⁻¹ | C=O stretch (Keto group) | Expected at a higher frequency due to the α-keto acid structure. | |
| 1690 - 1710 cm⁻¹ | C=O stretch (Carboxylic acid) | Typical frequency for a carboxylic acid carbonyl. | |
| 1580 - 1610 cm⁻¹ | C=C stretch (Aromatic ring) | Characteristic vibrations of the benzene (B151609) ring. |
Quantitative Structure-Reactivity Relationships (QSAR) in Related Systems
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. nih.gov While no specific QSAR studies on this compound have been reported, examining related systems, such as substituted phenylpropanoic acids, provides a framework for how such a model could be developed. researchgate.netnih.gov These studies are essential for predicting the reactivity of new, unsynthesized derivatives and for understanding the structural features that govern their chemical behavior.
A QSAR study on derivatives of this compound would involve synthesizing a library of analogues with varied substituents on the phenyl ring. The reactivity of these compounds in a specific chemical transformation would then be measured experimentally. Concurrently, a set of molecular descriptors for each analogue would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties.
The final step involves using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, to build a mathematical model that links the descriptors (independent variables) to the observed reactivity (dependent variable). nih.gov
Based on QSAR studies of structurally similar compounds like substituted phenylpropanoic and phenoxyacetic acids, several key descriptors would likely be important for modeling the reactivity of this compound derivatives. researchgate.netmdpi.com
Interactive Table 6.5.1: Relevant Molecular Descriptors for QSAR Modeling of Related Aromatic Acids
| Descriptor Class | Specific Descriptor Example | Physicochemical Property Represented | Potential Influence on Reactivity |
| Electronic | Hammett constant (σ) | The electron-donating or electron-withdrawing ability of a substituent on the aromatic ring. | Electron-withdrawing groups could increase the electrophilicity of the carbonyl carbons, potentially increasing reactivity towards nucleophiles. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Electron-donating capability of the molecule. | A higher HOMO energy often correlates with increased reactivity in reactions involving electrophiles. | |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Electron-accepting capability of the molecule. | A lower LUMO energy suggests greater susceptibility to nucleophilic attack. | |
| Steric | Molar Refractivity (MR) | Molar volume and polarizability of a substituent. | Bulky substituents near the reaction center can hinder the approach of reactants, thereby decreasing the reaction rate. |
| Sterimol Parameters (L, B1, B5) | The length and width of a substituent in different dimensions. | Provides a more detailed description of the spatial arrangement of substituents, influencing steric hindrance. | |
| Hydrophobic | Log P (Partition Coefficient) | The lipophilicity or hydrophobicity of the molecule. | In reactions occurring in biphasic or biological systems, hydrophobicity can govern the compound's access to the reaction site. |
| Topological | Wiener Index | Describes the branching of the molecular skeleton. | Can relate to molecular size and shape, indirectly affecting intermolecular interactions. |
A successful QSAR model for this compound and its analogues would provide a predictive equation of the form:
Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... + cₙ(Descriptorₙ)
Such a model would be invaluable for guiding the synthesis of new derivatives with tailored reactivity profiles, optimizing reaction conditions, and gaining deeper insight into the mechanistic pathways of reactions involving this class of α-keto acids.
Advanced Analytical Methodologies for Monitoring Reactions and Transformations of 3 2 Cyanophenyl 2 Oxopropanoic Acid
In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., FT-IR, Raman Spectroscopy)
In situ spectroscopic methods are invaluable for monitoring the progress of reactions involving 3-(2-Cyanophenyl)-2-oxopropanoic acid without the need for sample extraction. These non-invasive techniques provide real-time data on the concentration of reactants, intermediates, and products, offering deep insights into reaction kinetics and mechanisms.
Fourier-Transform Infrared (FT-IR) Spectroscopy is particularly well-suited for tracking reactions of this compound due to its sensitivity to key functional groups. The distinct vibrational frequencies of the nitrile (C≡N), ketone (C=O), and carboxylic acid (C=O and O-H) groups allow for precise monitoring. For instance, during an esterification reaction, the broad O-H stretch of the carboxylic acid would diminish, while a new C-O stretch from the ester would appear. Similarly, a reaction involving the nitrile group would show a change in the intensity or position of its characteristic absorption band, typically found around 2220-2230 cm⁻¹. nih.govresearchgate.net
Raman Spectroscopy serves as a complementary technique to FT-IR. epequip.com It is highly effective for monitoring reactions in aqueous media, where the strong water absorption in FT-IR can be problematic. epequip.com The C≡N and C=O bonds in this compound are expected to produce strong Raman signals. nih.gov The symmetric nature of the benzene (B151609) ring vibrations also provides a stable internal reference point. By tracking the relative intensities of these bands, one can follow the consumption of the starting material and the formation of products. Both FT-IR and Raman spectroscopy can be employed using fiber-optic probes immersed directly into the reaction vessel, enabling continuous data acquisition. eag.com
A hypothetical reaction, such as the reduction of the keto group to an alcohol, could be monitored by observing the disappearance of the ketone C=O stretch and the appearance of a broad O-H stretching band for the newly formed alcohol.
| Functional Group | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Notes |
| Carboxylic Acid O-H | 3300-2500 (broad) | Weak / Not prominent | Disappears upon esterification or deprotonation. |
| Aromatic C-H | 3100-3000 | 3100-3000 (strong) | Typically remains constant, useful as an internal standard. |
| Nitrile C≡N | 2230-2220 | 2230-2220 (strong) | Changes indicate reactions involving the cyano group. |
| Ketone C=O | 1725-1705 | 1725-1705 | Disappears upon reduction or addition to the carbonyl. |
| Carboxylic Acid C=O | 1710-1680 | 1710-1680 | Shifts upon esterification or salt formation. |
| Aromatic C=C | 1600-1450 | 1600-1450 (strong) | Ring vibrations can be monitored for changes in substitution. |
Chromatographic Methods for Product Isolation and Purity Assessment (e.g., HPLC, GC)
Chromatographic techniques are indispensable for separating the products of reactions involving this compound from unreacted starting materials and byproducts, as well as for assessing the purity of the isolated compounds.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of α-keto acids. researchgate.netrsc.org Due to the polarity of the carboxylic acid group, reversed-phase chromatography using a C18 column is the most common approach. researchgate.net A mobile phase consisting of an aqueous buffer (like formic acid or ammonium (B1175870) acetate) and an organic modifier (typically acetonitrile (B52724) or methanol) is used to elute the compounds. nih.govnih.gov Detection is often achieved using UV spectroscopy, leveraging the aromatic ring in the molecule, which absorbs strongly in the UV range (around 254 nm). researchgate.net For enhanced sensitivity and selectivity, especially at low concentrations, derivatization of the keto group with reagents like o-phenylenediamine (B120857) (OPD) or 1,2-diamino-4,5-methylenedioxybenzene (DMB) can be performed to yield highly fluorescent products. rsc.orgrsc.org
Gas Chromatography (GC) can also be used, but it requires derivatization to increase the volatility of the non-volatile α-keto acid. Esterification of the carboxylic acid group (e.g., to its methyl ester) is a common preliminary step. GC is particularly useful for separating less polar derivatives and can be coupled with mass spectrometry (GC-MS) for powerful analysis. nih.gov
| Parameter | HPLC Method for Purity Assessment |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
Mass Spectrometry for Structural Confirmation of Reaction Products and Intermediates
Mass Spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of reaction products and transient intermediates derived from this compound. When coupled with chromatographic methods like HPLC-MS or GC-MS, it provides both separation and identification capabilities. nih.gov
High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by providing a highly accurate mass measurement. This is crucial for confirming the identity of a newly synthesized derivative. The fragmentation pattern observed in the mass spectrum offers structural clues. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group as CO₂ (a loss of 44 Da) or the entire carboxyl radical (a loss of 45 Da). docbrown.info Other fragmentations could occur adjacent to the keto group or involve the cyanophenyl moiety. nih.govnist.gov Analysis of the isotopic pattern of bromine-containing derivatives can also confirm the presence and number of bromine atoms. uni.lu
| Ion Type | Expected m/z Fragment | Origin of Fragment |
| Molecular Ion [M]⁺ | 189.04 | [C₁₀H₇NO₃]⁺ |
| [M - COOH]⁺ | 144.04 | Loss of the carboxyl radical |
| [M - H₂O]⁺ | 171.03 | Loss of water (possible from hydrated keto group) |
| [C₈H₆N]⁺ | 116.05 | Fragment corresponding to the cyanobenzyl cation |
| [C₇H₄N]⁺ | 102.03 | Fragment corresponding to the cyanophenyl radical cation |
Note: The m/z values are based on the most common isotopes and represent singly charged positive ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, including the derivatives of this compound. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the spatial relationships between them.
¹H NMR and ¹³C NMR spectra provide primary information on the number and types of protons and carbons. For derivatives where new stereocenters are created, such as through the reduction of the keto group, NMR is essential to determine the relative stereochemistry. Advanced 2D NMR techniques are employed for more complex structures:
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out spin systems within the molecule.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for establishing the connectivity of different parts of the molecule, thereby confirming regiochemistry. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close in space, even if they are not directly bonded, which is indispensable for determining stereochemistry and conformational preferences. nih.gov
For example, in a reaction where a substituent is added to the phenyl ring, HMBC and NOESY experiments can unambiguously determine its position relative to the cyanopropanoic acid chain. nih.gov
X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives
X-ray crystallography provides the most definitive proof of structure for compounds that can be grown as single crystals. This technique yields a precise three-dimensional model of the molecule, showing absolute confirmation of connectivity (regiochemistry), the arrangement of atoms in space (stereochemistry), and detailed geometric parameters. nih.gov
For a novel derivative of this compound, obtaining a crystal structure serves as the ultimate validation of its identity. The process involves synthesizing a high-purity sample and carefully growing a suitable single crystal, often through slow evaporation of a solvent. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to calculate the positions of all atoms in the crystal lattice. This analysis provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular structure beyond any doubt. It also reveals information about intermolecular interactions, such as hydrogen bonding, in the solid state.
Future Research Directions and Unexplored Potential of 3 2 Cyanophenyl 2 Oxopropanoic Acid
Catalytic Asymmetric Synthesis Utilizing the α-Keto Acid Functionality
The α-keto acid functionality is a versatile prochiral handle for the synthesis of enantioenriched molecules. The development of catalytic asymmetric transformations targeting this group in 3-(2-cyanophenyl)-2-oxopropanoic acid represents a significant area for future investigation. The steric hindrance and electronic nature of the ortho-cyanophenyl substituent are anticipated to play a crucial role in the stereoselectivity of these reactions.
Potential catalytic asymmetric transformations could include:
Asymmetric Hydrogenation: The reduction of the ketone to a chiral α-hydroxy acid is a fundamental transformation. Exploration of various chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium) with tailored chiral ligands will be essential to achieve high enantioselectivity.
Asymmetric Amination: The direct reductive amination of the keto group can provide access to chiral α-amino acids, which are valuable building blocks. Both transition-metal-catalyzed and organocatalytic methods could be explored.
Asymmetric Aldol (B89426) and Michael Additions: The enolizable nature of the α-keto acid allows for its use as a nucleophile in aldol and Michael reactions. The development of chiral catalysts to control the stereochemical outcome of these C-C bond-forming reactions would be highly valuable.
| Transformation | Potential Catalyst Systems | Potential Product | Key Challenges and Considerations |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rh, Ru, Ir complexes with phosphine (B1218219) or diamine ligands | Enantioenriched 3-(2-cyanophenyl)-2-hydroxypropanoic acid | Overcoming steric hindrance from the ortho-cyanophenyl group; achieving high enantiomeric excess. |
| Asymmetric Reductive Amination | Transition metal catalysts (e.g., Ir, Rh) with chiral ligands; Chiral organocatalysts (e.g., cinchona alkaloids) | Enantioenriched 2-amino-3-(2-cyanophenyl)propanoic acid | Chemoselectivity (reduction of ketone vs. cyano group); control of stereochemistry. |
| Asymmetric Aldol Addition | Chiral Lewis acids; Proline-based organocatalysts | Chiral β-hydroxy-α-keto acids | Controlling both diastereo- and enantioselectivity. |
Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity
Future research should focus on developing synthetic routes to this compound that are not only efficient but also adhere to the principles of green chemistry, emphasizing high atom economy and selectivity.
Promising avenues for exploration include:
Direct C-H Functionalization: A highly atom-economical approach would involve the direct coupling of 2-cyanotoluene with a suitable C2 synthon. This would require the development of novel catalytic systems capable of selective C-H activation at the benzylic position.
Catalytic Oxidation of Precursors: The oxidation of readily available precursors, such as 3-(2-cyanophenyl)lactic acid, using environmentally benign oxidants like molecular oxygen or hydrogen peroxide in the presence of efficient catalysts, presents a green alternative to traditional stoichiometric oxidants.
One-Pot Multi-Component Reactions: Designing a convergent synthesis where 2-cyanobenzaldehyde (B126161), a pyruvate (B1213749) equivalent, and other necessary reagents are combined in a single step could significantly improve efficiency and reduce waste.
Exploration of Photochemical and Electrochemical Transformations
The unique combination of a photo- and electro-active α-keto acid moiety and a cyanophenyl group suggests that this compound could exhibit interesting photochemical and electrochemical behavior.
Future research in this area could focus on:
Photodecarboxylation Reactions: α-Keto acids are known to undergo photodecarboxylation to generate acyl radicals. Investigating the photochemical behavior of this compound could lead to novel C-C and C-heteroatom bond-forming reactions initiated by the corresponding acyl radical. The influence of the ortho-cyano group on the stability and reactivity of this radical intermediate would be of fundamental interest.
Electrochemical Reductions and Oxidations: The electrochemical reduction of the keto group could offer a controlled and selective method for the synthesis of the corresponding α-hydroxy acid. Furthermore, the electrochemical behavior of the cyanophenyl group in this molecular context is largely unexplored and could lead to interesting dimerization or functionalization reactions.
Photo- and Electro-catalytic Cycles: Integrating this compound into photo- or electro-catalytic cycles, where it could act as a photosensitizer or a redox mediator, is another promising avenue.
Application in Flow Chemistry and Microreactor Systems
The use of continuous flow chemistry and microreactor technology offers significant advantages in terms of safety, efficiency, and scalability for many chemical transformations. Exploring the synthesis and reactions of this compound in such systems is a logical next step.
Key areas for investigation include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable better control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields and purities.
In-line Reaction Monitoring and Optimization: Microreactor systems can be readily coupled with analytical techniques for real-time reaction monitoring, allowing for rapid optimization of reaction conditions.
Safe Handling of Reactive Intermediates: Flow chemistry is particularly well-suited for reactions involving unstable or hazardous intermediates. The in-situ generation and immediate consumption of reactive species derived from this compound, such as acyl radicals, can be performed more safely in a continuous flow setup.
Unexplored Reactivity Manifolds and Cascade Sequences
The multifunctional nature of this compound opens the door to the exploration of novel reactivity and the design of elegant cascade reactions. The interplay between the α-keto acid and the ortho-cyanophenyl group could lead to unique chemical transformations.
Potential areas of exploration include:
Intramolecular Cyclizations: The proximity of the keto and cyano groups could facilitate intramolecular cyclization reactions under specific conditions (e.g., acid or base catalysis, metal catalysis), potentially leading to the formation of novel heterocyclic scaffolds.
Decarboxylative Cross-Coupling Reactions: α-Keto acids can serve as acyl sources in decarboxylative cross-coupling reactions. acs.org Investigating the palladium- or copper-catalyzed decarboxylative coupling of this compound with various partners (e.g., boronic acids, amines, thiols) could provide a direct route to a wide range of functionalized ketones.
Multi-component Cascade Reactions: Designing one-pot reactions where this compound participates in a cascade sequence involving multiple bond-forming events would be a highly efficient strategy for the rapid construction of molecular complexity.
| Cascade Reaction Type | Potential Reactants | Potential Product Scaffold | Key Features |
|---|---|---|---|
| Intramolecular Cyclization/Addition | - | Substituted isoindolinones or related heterocycles | Tandem reaction involving the keto and cyano functionalities. |
| Decarboxylative Coupling/Cyclization | Aryl or vinyl halides | Functionalized benzofurans or other fused ring systems | Formation of a C-C bond followed by an intramolecular cyclization. |
| Multi-component Reaction/Cascade | An amine and an isocyanide | Complex heterocyclic structures | Rapid assembly of molecular complexity in a single operation. |
Potential as a Scaffold for Rational Molecular Design in Non-Biological Contexts
Beyond its potential in synthetic organic chemistry, the rigid and functionalized structure of this compound makes it an attractive scaffold for the rational design of molecules with specific properties for applications in materials science and supramolecular chemistry.
Future research could explore its use as a building block for:
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid and cyano groups are both excellent coordinating moieties for metal ions. The use of this compound as an organic linker could lead to the formation of novel MOFs with interesting porous structures and catalytic or sensing properties. nih.gov
Liquid Crystals: The rigid cyanophenyl group is a common mesogenic unit. By appropriately modifying the this compound scaffold, for example, by esterification with long-chain alcohols, it may be possible to design novel liquid crystalline materials.
Supramolecular Assemblies: The combination of hydrogen bonding (carboxylic acid), dipole-dipole interactions (cyano and keto groups), and π-π stacking (phenyl ring) capabilities makes this molecule a promising candidate for the construction of well-defined supramolecular architectures through self-assembly.
Q & A
Q. What are the key synthetic routes for 3-(2-Cyanophenyl)-2-oxopropanoic acid, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or halogenation followed by cyanation . For example:
- Step 1 : Introduce the oxopropanoic acid moiety via Friedel-Crafts acylation using chloroacetyl chloride and AlCl₃ in anhydrous dichloromethane .
- Step 2 : Substitute the halogen (if present) with a cyano group using CuCN or NaCN under reflux conditions in DMF .
Critical Parameters : - Temperature control (< 0°C for Friedel-Crafts to minimize side reactions).
- Solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution efficiency).
- Catalyst purity (e.g., AlCl₃ must be anhydrous to prevent hydrolysis).
Q. How can researchers characterize the electronic effects of the 2-cyanophenyl group on the compound’s acidity and reactivity?
- Methodological Answer :
- pKa Determination : Use potentiometric titration in aqueous ethanol to compare acidity with analogs (e.g., 3-(2-chlorophenyl)-2-oxopropanoic acid). The electron-withdrawing cyano group lowers pKa by stabilizing the deprotonated carboxylate .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and quantify substituent effects .
Q. What spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm for ortho-substituted phenyl) and the ketone carbonyl (δ ~200 ppm in ¹³C) .
- IR Spectroscopy : Confirm C≡N stretch (~2240 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 204.042 (calculated for C₁₀H₇NO₃).
Advanced Research Questions
Q. How can contradictory data on the biological activity of halogenated vs. cyanated analogs be resolved?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 3-(2-chlorophenyl)- vs. This compound) and test against enzyme targets (e.g., COX-2 or kinase assays).
- Mechanistic Profiling : Use stopped-flow kinetics to compare binding affinities. The cyano group’s stronger electron-withdrawing effect may enhance interactions with polar enzyme pockets .
- Data Normalization : Control for batch-to-batch purity variations via HPLC (>98% purity threshold) .
Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions for derivatizing this compound?
- Methodological Answer :
- Directing Group Analysis : The meta-directing cyano group favors EAS at the 4- and 6-positions of the phenyl ring.
- Reagent Selection : Use mild nitrating agents (e.g., AcONO₂ in AcOH) to minimize over-oxidation of the ketone .
- Computational Prediction : Molecular electrostatic potential (MEP) maps from Gaussian software to predict reactive sites .
Q. How can computational modeling predict the compound’s metabolic stability in drug discovery contexts?
- Methodological Answer :
- In Silico ADMET : Use tools like SwissADME to predict CYP450 metabolism sites. The cyano group may reduce metabolic clearance by resisting oxidative degradation .
- Docking Simulations : AutoDock Vina to model interactions with hepatic enzymes (e.g., CYP3A4), focusing on hydrogen bonding with the carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
